2-Chloro-1-(2,6-dichlorophenyl)ethanone

Description

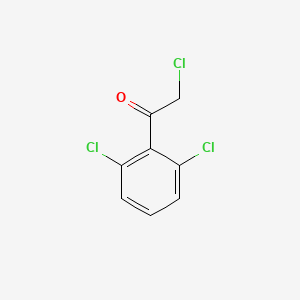

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,6-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSOXPYZEQTVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Chloro-1-(2,6-dichlorophenyl)ethanone

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(2,6-dichlorophenyl)ethanone

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-1-(2,6-dichlorophenyl)ethanone, a halogenated aromatic ketone of significant interest to researchers in synthetic chemistry and drug development. This document is structured to deliver not only precise data but also the underlying scientific rationale for experimental methodologies, ensuring a deeper, actionable understanding for scientists and professionals in the field.

Introduction: Understanding a Key Synthetic Building Block

2-Chloro-1-(2,6-dichlorophenyl)ethanone, identified by CAS Number 81547-71-9, is a valuable intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a dichlorinated phenyl ring and a reactive α-chloro ketone moiety, makes it a versatile precursor for more complex molecules, particularly in the development of pharmaceutical agents. Analogs of this compound, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, serve as critical starting materials for the synthesis of antifungal drugs, highlighting the potential utility of this entire class of molecules.[5][6][7] A thorough characterization of its physicochemical properties is therefore essential for its effective handling, reaction optimization, and analytical identification.

Section 1: Chemical Identity and Structural Features

The unambiguous identification of a chemical compound is the foundation of all subsequent research. The key identifiers and structural details for 2-Chloro-1-(2,6-dichlorophenyl)ethanone are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-1-(2,6-dichlorophenyl)ethanone | - |

| Synonym | 2,6-Dichlorophenacyl chloride | [2] |

| CAS Number | 81547-71-9 | [1][2][3][4] |

| Molecular Formula | C₈H₅Cl₃O | [1][2] |

| Molecular Weight | 223.48 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl | [1][2] |

| InChIKey | BDSOXPYZEQTVTC-UHFFFAOYSA-N | [1][2] |

The molecule's reactivity is largely dictated by two key features: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a chlorine atom. This α-chloro ketone is a potent electrophile, making the compound an effective alkylating agent in various nucleophilic substitution reactions.

Section 2: Core Physicochemical Properties

The physical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, from reaction setup to purification and formulation.

| Property | Value/Description | Notes | Source |

| Physical State | Likely a low-melting solid at STP | Based on analogs and molecular weight | [8] |

| Melting Point | Not experimentally reported | - | [2] |

| Boiling Point | Not experimentally reported | - | [2] |

| Water Solubility | Predicted to be low | Consistent with high LogP value | [7][9] |

| LogP (Octanol/Water) | 3.41 | Computed; indicates significant hydrophobicity | [2] |

| Polar Surface Area | 17.07 Ų | Computed | [2] |

Workflow for Physicochemical Property Determination

The following diagram outlines a standard workflow for the empirical determination of the core physicochemical properties discussed. This systematic approach ensures data accuracy and reproducibility.

Caption: Standard workflow for determining core physicochemical properties.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard technique for determining the melting point and purity of a crystalline solid. It is highly accurate, requires a minimal amount of sample (1-5 mg), and provides a complete thermodynamic profile of the phase transition.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-1-(2,6-dichlorophenyl)ethanone into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of substance due to sublimation. Prepare an empty, sealed aluminum pan to use as a reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.

-

Analysis: Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point at a controlled rate, typically 10 °C/min, under a nitrogen purge gas (50 mL/min).

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the molecular structure of a compound. While experimental spectra for this specific molecule are not widely published, a robust profile can be predicted based on its structure and comparison with closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly characteristic.

-

Aromatic Region (δ 7.30-7.60 ppm): The dichlorophenyl ring contains three protons. Due to the symmetrical substitution pattern (chlorines at positions 2 and 6), we would expect to see a multiplet pattern corresponding to these three protons.

-

Aliphatic Region (δ 4.80-5.00 ppm): A sharp singlet corresponding to the two protons of the chloromethylene (-CH₂Cl) group is predicted.[10] This signal is shifted downfield due to the inductive effect of the adjacent carbonyl group and the chlorine atom. Its integration value would be 2H.

¹³C NMR (Carbon-13 NMR): The carbon spectrum provides a map of the carbon backbone.

-

Carbonyl Carbon (δ ~190 ppm): The ketone carbonyl carbon is expected to appear significantly downfield.[11]

-

Aromatic Carbons (δ 128-140 ppm): Several distinct signals will be present for the aromatic carbons. The carbons directly bonded to chlorine (C2, C6) will show a characteristic shift.

-

Aliphatic Carbon (δ ~46 ppm): The methylene carbon (-CH₂Cl) will appear in the aliphatic region, shifted downfield by the attached chlorine.[11]

Experimental Protocol: Acquiring ¹H NMR Spectrum

Rationale: NMR spectroscopy provides definitive proof of a molecule's covalent framework. The following protocol is standard for small organic molecules.[10]

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the compound is fully dissolved.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.[10]

-

Acquisition: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature. Acquire the spectrum using standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis. For halogenated compounds, it is particularly powerful due to characteristic isotopic patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222 (for ³⁵Cl isotopes). Crucially, due to the presence of three chlorine atoms, a highly characteristic isotopic cluster will be observed. The relative intensities of the M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks will be approximately 100:98:32:3, providing a definitive signature for a trichlorinated compound.

-

Key Fragmentation: The primary fragmentation pathway is the α-cleavage of the C-C bond between the carbonyl group and the chloromethylene group.

Caption: Predicted primary fragmentation pathway for 2-Chloro-1-(2,6-dichlorophenyl)ethanone in EI-MS.

Section 4: Reactivity and Chemical Stability

-

Reactivity: As an α-chloro ketone, the compound is a potent electrophile and is susceptible to nucleophilic attack at the methylene carbon, displacing the chloride ion. This makes it an excellent substrate for synthesizing a wide range of derivatives. It can also undergo reduction of the ketone to a secondary alcohol, a key step in the synthesis of chiral intermediates.[5][7]

-

Stability: The compound is stable under standard laboratory conditions. However, it should be protected from strong bases, which can promote elimination or substitution reactions, and strong oxidizing agents.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and bases.[12]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from closely related chloroacetophenones provides a strong basis for safe handling protocols.

-

Hazards: Assumed to be a skin and eye irritant.[12][13] May be harmful if swallowed or inhaled.[9][13]

-

Personal Protective Equipment (PPE):

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12][13][14]

Conclusion

2-Chloro-1-(2,6-dichlorophenyl)ethanone is a synthetic intermediate with significant potential. This guide has detailed its core physicochemical properties, spectroscopic signature, and reactivity profile. The provided data, predicted characteristics, and detailed experimental protocols offer researchers, scientists, and drug development professionals the essential knowledge required for the safe and effective use of this compound in their work. A clear understanding of these properties is the first step toward unlocking its full potential in the synthesis of novel chemical entities.

References

-

PubChem Compound Summary for CID 2113292, 2-Chloro-1-(2,5-dichlorophenyl)ethanone. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 72864, Ethanone, 1-(2-chlorophenyl)-. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 713214, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. National Center for Biotechnology Information. [Link]

-

2-chloro-1-(2,6-dichlorophenyl)ethan-1-one. Chemical Structure and Search platform by Chemspace. [Link]

-

2,6-Dichloroacetophenone. Cheméo. [Link]

-

Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. [Link]

-

2-Chloro-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-71-9. Chemsrc. [Link]

-

Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ACS Publications. [Link]

-

2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. [Link]

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

1-(2,6-dichlorophenyl)ethanone. LookChem. [Link]

-

Safety Data Sheet: 2,6-Dichlorophenolindophenol. Carl ROTH. [Link]

-

Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. Royal Society of Chemistry. [Link]

-

¹³C NMR spectrum of 1-(2-Chlorophenyl)ethanone oxime (2i). ResearchGate. [Link]

-

2-Chloro-1-(2,6-dichlorophenyl)ethanone. Reagentia. [Link]

-

Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. 2-chloro-1-(2,6-dichlorophenyl)ethan-1-one - C8H5Cl3O | CSSB00012706910 [chem-space.com]

- 2. 2-Chloro-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-71-9 | Chemsrc [chemsrc.com]

- 3. 81547-71-9|2-Chloro-1-(2,6-dichlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-1-(2,6-dichlorophenyl)ethanone (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 8. 2,2-dichloro-1-(2,6-dichlorophenyl)ethan-1-one | 78710-01-7 [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

2-Chloro-1-(2,6-dichlorophenyl)ethanone CAS number and molecular weight

An In-Depth Technical Guide to 2-Chloro-1-(2,6-dichlorophenyl)ethanone: Structural Dynamics, Synthetic Utility, and Pharmaceutical Profiling

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, α -haloketones serve as indispensable electrophilic building blocks. 2-Chloro-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-71-9) is a highly reactive, polyhalogenated acetophenone derivative widely utilized in the synthesis of bioactive heterocycles, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. Beyond its utility as a synthetic intermediate, it holds critical regulatory importance as a recognized process impurity in the manufacturing of azole antifungals, specifically classified as Econazole Impurity 2 [2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic behavior, and step-by-step experimental methodologies, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the reactivity of 2-Chloro-1-(2,6-dichlorophenyl)ethanone requires an analysis of its structural dynamics. The molecule features an α -chloroketone moiety flanked by a sterically hindered 2,6-dichlorophenyl ring.

Quantitative Data & Identification

Table 1: Fundamental Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-Chloro-1-(2,6-dichlorophenyl)ethanone |

| CAS Number | 81547-71-9[1] |

| Molecular Formula | C₈H₅Cl₃O[1] |

| Molecular Weight | 223.48 g/mol [1] |

| Pharmacopeial Status | Econazole Impurity 2[3] |

| Key Functional Groups | α -Chlorine, Carbonyl (Ketone), 2,6-Dichlorophenyl |

Mechanistic Causality of the Structure

The reactivity of this compound is governed by two competing electronic and steric forces:

-

Hyper-Electrophilicity of the α -Carbon : The adjacent carbonyl group strongly withdraws electron density via resonance and induction, while the α -chlorine atom acts as an excellent leaving group. This makes the α -carbon highly susceptible to rapid SN2 nucleophilic attack by amines, thiols, and azoles.

-

Steric Shielding and Ortho-Effect : The two chlorine atoms at the 2 and 6 positions of the phenyl ring create significant steric bulk. This forces the carbonyl group out of coplanarity with the aromatic ring, disrupting extended π -conjugation. Consequently, the carbonyl carbon is somewhat shielded from bulky nucleophiles, directing reactions preferentially toward the α -carbon or requiring forcing conditions for carbonyl condensation (e.g., oxime formation)[4].

Synthetic Pathways and Pharmaceutical Applications

The dual functional sites (carbonyl and α -carbon) allow 2-Chloro-1-(2,6-dichlorophenyl)ethanone to branch into multiple synthetic pathways.

Divergent synthetic pathways of 2-Chloro-1-(2,6-dichlorophenyl)ethanone.

Role in Azole Antifungal Manufacturing (Econazole Impurity Profiling)

Econazole is a broad-spectrum azole antifungal typically synthesized starting from 2,4-dichloroacetophenone. However, during the upstream industrial Friedel-Crafts acylation or chlorination of chlorobenzene derivatives, the 2,6-dichloro isomer is often generated as a minor byproduct.

When this isomeric mixture is subjected to α -chlorination, it yields 2-Chloro-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-71-9). If not purged, this compound undergoes the exact same SN2 displacement with imidazole and subsequent reduction/alkylation steps as the main API, resulting in a 2,6-dichloro API analog. Regulatory bodies require strict quantification of this compound (Econazole Impurity 2) because unreacted α -haloketones are potential DNA-alkylating agents (genotoxic impurities)[2],[3].

Analytical workflow for quantifying Econazole Impurity 2 in API batches.

Synthesis of Agrochemical Oxime Ethers

The compound is heavily cited in the synthesis of α -chloroketoxime ethers, which are vital precursors for modern pesticides and dyes. By reacting the sterically hindered carbonyl with O-substituted hydroxylamines under acidic conditions, the α -chloro group is preserved for downstream modifications[4].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the procedural steps to explain why specific conditions are chosen.

Protocol A: SN2 N-Alkylation for Azole Precursors

Objective: Synthesize 1-(2-(2,6-dichlorophenyl)-2-oxoethyl)-1H-imidazole (a precursor to azole derivatives). Causality: The α -carbon is highly reactive. Using a mild base (K₂CO₃) scavenges the HCl byproduct without causing base-catalyzed degradation (such as the Favorskii rearrangement) of the α -haloketone.

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2.23 g (10.0 mmol) of 2-Chloro-1-(2,6-dichlorophenyl)ethanone in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: Add 0.82 g (12.0 mmol, 1.2 eq) of imidazole, followed by 2.07 g (15.0 mmol, 1.5 eq) of finely powdered anhydrous potassium carbonate (K₂CO₃).

-

Reaction Dynamics: Stir the suspension at room temperature for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the high-Rf starting material spot and the appearance of a UV-active, lower-Rf product spot indicates successful displacement.

-

Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure imidazole derivative.

Protocol B: Synthesis of α -Chloroketoxime Ethers

Objective: Condensation of the hindered carbonyl to form an oxime ether while preserving the α -halide[4]. Causality: The reaction must be run under acidic conditions. Basic conditions would cause the hydroxylamine to act as a nucleophile at the α -carbon ( SN2 ) rather than condensing at the sterically hindered carbonyl.

-

Preparation: Dissolve 2.23 g (10.0 mmol) of 2-Chloro-1-(2,6-dichlorophenyl)ethanone in 30 mL of anhydrous methanol.

-

Reagent Addition: Add 0.92 g (11.0 mmol, 1.1 eq) of O-methylhydroxylamine hydrochloride.

-

Catalysis: The hydrochloride salt inherently provides the mildly acidic environment required to activate the sterically hindered carbonyl carbon.

-

Reflux: Heat the mixture to 65°C (reflux) for 6–8 hours. Self-Validation: Monitor via HPLC. The steric bulk of the 2,6-dichloro group significantly slows the condensation, making extended reflux necessary compared to unhindered acetophenones.

-

Isolation: Concentrate the methanol in vacuo. Neutralize the residue with a saturated NaHCO₃ solution and extract with dichloromethane (2 × 25 mL). Dry and evaporate to isolate the α -chloroketoxime ether[4].

Sources

Thermodynamic and Reactivity Profile of 2-Chloro-1-(2,6-dichlorophenyl)ethanone: A Technical Guide

Executive Summary

In the realm of advanced organic synthesis and drug development, α -chloro ketones serve as indispensable electrophilic building blocks. 2-Chloro-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-71-9), also known as 2,6-dichlorophenacyl chloride, is a highly reactive intermediate widely utilized in the synthesis of broad-spectrum pharmaceuticals, specifically azole antifungals like Econazole, as well as various agrochemicals[1],[2].

This technical whitepaper provides an in-depth analysis of the compound's thermodynamic properties—specifically its melting and boiling points—grounded in molecular causality. Furthermore, it details self-validating experimental protocols designed to measure these parameters accurately without inducing thermal degradation.

Physicochemical Profiling & Structural Causality

Understanding the physical state of 2-chloro-1-(2,6-dichlorophenyl)ethanone requires analyzing its spatial geometry. Despite having a relatively high molecular weight (223.48 g/mol ) and three heavy chlorine atoms[3], the compound exhibits a surprisingly low melting point.

The Causality of the Melting Point (47-50 °C): The presence of two bulky chlorine atoms at the ortho positions (2,6-substitution) of the phenyl ring creates severe steric hindrance. This steric clash forces the adjacent α -chloroacetyl group ( -C(=O)CH2Cl ) to rotate out of the plane of the aromatic ring. Because the molecule cannot adopt a flat, planar conformation, π−π stacking is severely disrupted. This inability to pack efficiently into a dense crystal lattice lowers the lattice energy, resulting in a depressed melting point of 47-50 °C[4].

The Causality of the Boiling Point (82-85 °C at 0.3 Torr): As an α -chloro ketone, this compound is highly reactive. Attempting to determine its boiling point at atmospheric pressure (760 Torr) would require temperatures exceeding 250 °C. At such thermal extremes, the molecule undergoes rapid decomposition, including dehydrohalogenation (loss of HCl), self-condensation, or Favorskii-type rearrangements. Therefore, the boiling point must be measured under high vacuum (0.3 Torr) to lower the vaporization threshold to a thermally stable window of 82-85 °C[4].

Quantitative Data Summary

| Property | Value | Molecular Rationale / Notes |

| CAS Number | 81547-71-9[3] | Unique chemical identifier. |

| Molecular Formula | C8H5Cl3O [3] | Indicates a heavily chlorinated aromatic ketone. |

| Molecular Weight | 223.48 g/mol [3] | High mass contributes to elevated atmospheric boiling point. |

| Melting Point | 47-50 °C[4] | Depressed due to steric twisting by ortho-chlorines disrupting crystal packing. |

| Boiling Point | 82-85 °C (at 0.3 Torr)[4] | Measured under high vacuum to prevent thermal decomposition. |

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the measurement of thermodynamic properties must not rely on blind execution. The following protocols incorporate internal validation loops to guarantee accuracy.

Protocol 1: High-Precision Melting Point Determination

Objective: Accurately determine the melting point while eliminating polymorphic or impurity-driven depression. Low-melting solids are highly susceptible to moisture absorption (hygroscopy), which artificially depresses the melting point.

-

Sample Preparation: Dry the 2-chloro-1-(2,6-dichlorophenyl)ethanone sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours to remove residual ambient moisture.

-

System Calibration (Validation Step): Before testing the analyte, calibrate the digital melting point apparatus using a high-purity Benzophenone standard (Literature MP: 47-49 °C). Self-Validation: If the apparatus deviates by >0.2 °C from the standard, the instrument's thermocouple must be recalibrated before proceeding.

-

Loading: Pack the dried sample into a glass capillary tube to a uniform depth of 2-3 mm. Tap repeatedly to ensure a dense, void-free packing; air pockets cause uneven heat transfer.

-

Execution: Insert the capillary into the heating block. Rapidly heat to 40 °C, then reduce the ramp rate to exactly 1.0 °C/min to allow for thermal equilibrium.

-

Observation: Record the Tonset (first sign of liquid formation) and Tclear (complete liquefaction). The validated range for high-purity 2-chloro-1-(2,6-dichlorophenyl)ethanone is 47-50 °C[4].

Protocol 2: Vacuum Distillation for Boiling Point Measurement

Objective: Measure the boiling point at 0.3 Torr without inducing thermal degradation.

-

Apparatus Assembly: Assemble a short-path micro-distillation unit. Grease all ground-glass joints with high-vacuum silicone grease to prevent micro-leaks.

-

Pressure Validation (Validation Step): Connect the system to a rotary vane vacuum pump equipped with a liquid nitrogen cold trap. Isolate the system and verify the internal pressure using a calibrated digital Pirani gauge. Self-Validation: The system must hold a stable vacuum of exactly 0.3 Torr for 10 continuous minutes before any heat is applied.

-

Heating & Equilibration: Place the distillation flask containing the compound into a silicone oil bath. Gradually increase the bath temperature using a proportional-integral-derivative (PID) controller.

-

Distillation & Data Acquisition: As the bath reaches ~110 °C, the compound will begin to vaporize. The boiling point is recorded when the vapor temperature at the distillation head stabilizes and a steady reflux ring reaches the condenser. At 0.3 Torr, the pure fraction distills at 82-85 °C[4].

Thermodynamic measurement workflow for 2-chloro-1-(2,6-dichlorophenyl)ethanone.

Industrial Applications & Reactivity Pathways

In pharmaceutical development, 2-chloro-1-(2,6-dichlorophenyl)ethanone is primarily utilized as an electrophile. The α -carbon is highly activated toward nucleophilic substitution ( SN2 ) due to the adjacent electron-withdrawing carbonyl group and the excellent leaving-group ability of the chloride ion.

It is a critical intermediate in the synthesis of Econazole (where it is also tracked as Econazole Impurity 2 during quality control)[2]. The synthetic pathway typically involves the nucleophilic attack of an azole derivative (such as imidazole) displacing the α -chloride, followed by the reduction of the carbonyl group to an alcohol, yielding the active pharmaceutical ingredient.

Synthetic pathway utilizing 2-chloro-1-(2,6-dichlorophenyl)ethanone as an intermediate.

References

-

Title: 2-Chloro-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-71-9 | Chemsrc Source: chemsrc.com URL: [Link]

Sources

2-Chloro-1-(2,6-dichlorophenyl)ethanone: A Comprehensive Technical Guide for the Pharmaceutical Scientist

Introduction: The Strategic Importance of a Halogenated Ketone

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of drug manufacturing. 2-Chloro-1-(2,6-dichlorophenyl)ethanone, a halogenated aromatic ketone, represents a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a reactive α-chloro ketone and a sterically hindered, electron-deficient dichlorophenyl ring, presents both unique synthetic opportunities and challenges.

This technical guide provides an in-depth exploration of 2-Chloro-1-(2,6-dichlorophenyl)ethanone, from its synthesis and characterization to its critical role as a pharmaceutical intermediate. We will delve into the mechanistic underpinnings of its formation, provide detailed experimental protocols, and discuss its application in the synthesis of notable APIs, including a detailed look at its connection to the α2-adrenergic agonist, lofexidine. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile intermediate.

Synthesis of 2-Chloro-1-(2,6-dichlorophenyl)ethanone: A Friedel-Crafts Acylation Approach

The primary and most direct route to 2-Chloro-1-(2,6-dichlorophenyl)ethanone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.[1][2]

The Underlying Chemistry: Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] The acylium ion is then attacked by the π-electron system of the aromatic ring.

A critical consideration in this specific synthesis is the nature of the aromatic substrate, 1,3-dichlorobenzene. The two chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[4] This deactivation necessitates the use of a stoichiometric amount of the AlCl₃ catalyst, as the ketone product forms a stable complex with the Lewis acid, preventing it from acting catalytically.[1][2][4] Furthermore, the reaction requires carefully controlled conditions to achieve a reasonable yield and minimize the formation of isomers.

Diagram 1: General Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation of 1,3-dichlorobenzene.

Detailed Experimental Protocol: Synthesis of 2-Chloro-1-(2,6-dichlorophenyl)ethanone

This protocol is a representative procedure based on established principles of Friedel-Crafts acylation of deactivated aromatic compounds.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dichlorobenzene | 147.00 | 50.0 g | 0.34 |

| Chloroacetyl chloride | 112.94 | 42.0 g (30 mL) | 0.37 |

| Aluminum chloride (anhydrous) | 133.34 | 50.0 g | 0.37 |

| Dichloromethane (anhydrous) | 84.93 | 250 mL | - |

| Concentrated HCl | 36.46 | 50 mL | - |

| Crushed Ice | - | 200 g | - |

| Saturated NaHCO₃ solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: Assemble an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet leading to a scrubber (to neutralize the evolved HCl gas). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (50.0 g) followed by anhydrous dichloromethane (150 mL). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

-

Formation of the Electrophile: Add chloroacetyl chloride (30 mL) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of the Aromatic Substrate: In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (50.0 g) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture over 1 hour, keeping the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC.

-

Workup (Quenching): Prepare a 1 L beaker with a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (50 mL each). Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-Chloro-1-(2,6-dichlorophenyl)ethanone as a solid.

Role as a Pharmaceutical Intermediate: The Lofexidine Connection

2-Chloro-1-(2,6-dichlorophenyl)ethanone is a precursor in the synthesis of various pharmaceutical compounds. Its most notable application is in the synthesis of lofexidine, an α2-adrenergic receptor agonist used for the management of opioid withdrawal symptoms.[5][6]

Established Synthesis of Lofexidine

The most commonly cited synthetic routes to lofexidine start from 2,6-dichlorophenol.[3][7][8][9] In these methods, 2,6-dichlorophenol is O-alkylated with an ethyl 2-halopropionate to form ethyl 2-(2,6-dichlorophenoxy)propionate. This intermediate is then reacted with ethylenediamine, often in the presence of a Lewis acid like titanium isopropoxide, to form the imidazoline ring of lofexidine.[7][9]

Diagram 2: Established Synthetic Pathway to Lofexidine

Caption: Overview of the established synthesis of lofexidine from 2,6-dichlorophenol.

Proposed Synthetic Route from 2-Chloro-1-(2,6-dichlorophenyl)ethanone

While not as prominently documented in the literature, a plausible synthetic pathway to a key lofexidine precursor can be proposed starting from 2-Chloro-1-(2,6-dichlorophenyl)ethanone. This route would leverage the reactivity of the α-chloro ketone moiety.

-

Reduction: The carbonyl group of 2-Chloro-1-(2,6-dichlorophenyl)ethanone can be selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) to yield 2-chloro-1-(2,6-dichlorophenyl)ethanol.

-

Williamson Ether Synthesis: The resulting secondary alcohol can then be O-alkylated, for example with ethyl iodide in the presence of a base like sodium hydride (NaH), to form an ether intermediate.

-

Nucleophilic Substitution and Cyclization: This ether intermediate, now containing an ethyl ether and a chloro group, could potentially be converted to lofexidine through a reaction with ethylenediamine, although this would be a more complex transformation.

It is important to note that this is a hypothetical pathway based on established organic reactions. The established route from 2,6-dichlorophenol is the more direct and commercially practiced method.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-Chloro-1-(2,6-dichlorophenyl)ethanone. A combination of spectroscopic and chromatographic techniques is typically employed.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two key signals: a singlet for the two protons of the chloromethyl group (-CH₂Cl), and a multiplet pattern for the three protons on the dichlorophenyl ring. The protons of the -CH₂Cl group are expected to appear at a downfield chemical shift due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbon, the chloromethyl carbon, and the carbons of the dichlorophenyl ring. The carbonyl carbon will be the most downfield signal.

-

Mass Spectrometry (MS): The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms would be observed. Common fragmentation patterns would include the loss of a chlorine radical (•Cl) and the cleavage of the C-C bond between the carbonyl and the chloromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-Cl stretching vibrations will also be present at lower wavenumbers.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is a suitable method for assessing the purity of 2-Chloro-1-(2,6-dichlorophenyl)ethanone.[10] A UV detector set to an appropriate wavelength would be used for detection.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity determination and identification of volatile impurities.

Diagram 3: Analytical Workflow for Quality Control

Caption: A typical workflow for the analytical quality control of 2-Chloro-1-(2,6-dichlorophenyl)ethanone.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling 2-Chloro-1-(2,6-dichlorophenyl)ethanone.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[11][12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. In case of potential for significant exposure, additional protective clothing may be necessary.[13][14]

Engineering Controls:

-

Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[11][13][14]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[13][14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][14] It is recommended to store under an inert atmosphere at 2-8°C.[7] Keep away from incompatible materials such as strong oxidizing agents and bases.[11]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11][13]

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][13]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

2-Chloro-1-(2,6-dichlorophenyl)ethanone is a valuable and versatile pharmaceutical intermediate. Its synthesis via Friedel-Crafts acylation, while requiring careful control due to the deactivated nature of the starting material, provides a direct route to this key building block. Its importance is underscored by its role in the synthesis of lofexidine, a critical medication for opioid withdrawal management. A thorough understanding of its synthesis, characterization, and safe handling is essential for any scientist or researcher working in the field of pharmaceutical development and manufacturing. This guide has aimed to provide a comprehensive overview to support these endeavors.

References

-

An Easy, Convenient, and Safe Process for the Synthesis of Lofexidine Hydrochloride. (2021). SpringerLink. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

- EP4136075A1 - Process for the synthesis of lofexidine - Google Patents. (n.d.).

- US20230123335A1 - Process for the synthesis of lofexidine - Google Patents. (n.d.).

- WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents. (n.d.).

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 4,5-Dihydro-2-methoxycarbonylamino-5-(2',6'-dichlorophenyl)imidazole. (n.d.). Mol-Instincts. [Link]

-

SAFETY DATA SHEET - Aaron Chemicals. (2024). Aaron Chemicals. [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). NC State University Libraries. [Link]

-

2-Chloro-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-71-9 | Chemsrc. (2024). Chemsrc. [Link]

-

2,6-Dichloroacetophenone - NIST WebBook. (n.d.). NIST. [Link]

-

Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl) - PubMed. (2003). PubMed. [Link]

-

2-Chloro-1-(2,6-dichlorophenyl)ethanone (1 x 250 mg) - Reagentia. (n.d.). Reagentia. [Link]

-

An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. (2006). ResearchGate. [Link]

-

Ethylene thiourea - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Ethanone, 1-(2-chloro-2-phenylcyclopropyl)- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Synthesis of 4-(2',4'-dichlorophenoxy)-α-phenoxy-propionic acid isopropyl ester. (n.d.). Mol-Instincts. [Link]

-

(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol - PubChem. (n.d.). PubChem. [Link]

-

lofexidine | New Drug Approvals. (2018). New Drug Approvals. [Link]

- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents. (n.d.).

-

Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. (n.d.). ResearchGate. [Link]

-

13 C - NMR spectrum of 2-chloro-2-methylpropane - Doc Brown. (n.d.). Doc Brown's Chemistry. [Link]

-

2-((2-thienyl)methoxy)ethyl)-1H- imidazole and 1-(2-(2,4-Dichlorophenyl) - ResearchGate. (n.d.). ResearchGate. [Link]

-

The preclinical discovery of lofexidine for the treatment of opiate addiction - PubMed. (2014). PubMed. [Link]

-

(+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents. (n.d.).

-

13 C - NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20230123335A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 4. 2,6-Dichloroacetophenone [webbook.nist.gov]

- 5. 2-Chloro-1-(2,5-dichlorophenyl)ethanone | C8H5Cl3O | CID 2113292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]

- 7. figshare.com [figshare.com]

- 8. EP4136075A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 9. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 10. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,6-Dichloroacetophenone [webbook.nist.gov]

The Ortho-Effect in α-Chloroacetophenones: A Technical Guide to 2,4- vs. 2,6-Dichloro Isomers

Executive Summary

In the rational design of pharmaceutical intermediates and agrochemicals, the positional isomerism of halogenated aromatic rings dictates both the three-dimensional architecture and the electronic reactivity of the molecule. This whitepaper provides an in-depth comparative analysis between 2-Chloro-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-71-9) and its 2,4-dichloro isomer (CAS: 4252-78-2). While both share the identical molecular formula (C₈H₅Cl₃O), the shift of a single chlorine atom from the para (4-position) to the ortho (6-position) fundamentally alters the molecule's steric profile, coplanarity, and susceptibility to nucleophilic attack. Understanding these divergent properties is critical for drug development professionals synthesizing azole antifungals, rigid molecular scaffolds, and highly specific chiral alcohols.

Molecular Mechanics & Electronic Topology

The core divergence between these two isomers stems from the steric bulk of the chlorine atoms and their proximity to the bulky α-chloroacetyl group.

The 2,4-Dichloro Isomer: Coplanarity and Resonance

In 2-chloro-1-(2,4-dichlorophenyl)ethanone, the aromatic ring is substituted at the 2- (ortho) and 4- (para) positions[1]. The presence of only a single ortho-chlorine allows the carbonyl group to adopt a conformation that remains relatively coplanar with the aromatic ring.

-

Electronic Effect: This semi-coplanarity permits the overlap of the π-orbitals of the aromatic ring with the carbonyl π-system, providing resonance stabilization.

-

Reactivity: The para-chlorine exerts an electron-withdrawing inductive effect but an electron-donating resonance effect. The unhindered face of the carbonyl group remains highly accessible to nucleophilic attack, making it an ideal substrate for asymmetric enzymatic reduction[2].

The 2,6-Dichloro Isomer: Orthogonal Steric Shielding

In 2-chloro-1-(2,6-dichlorophenyl)ethanone, the α-chloroacetyl group is flanked by two ortho-chlorine atoms[3]. The van der Waals radii of these halogens severely clash with the carbonyl oxygen and the α-chloromethyl group.

-

Electronic Effect: To minimize steric strain, the molecule is forced into an orthogonal conformation where the dihedral angle between the phenyl ring and the carbonyl plane approaches 90°[4]. This complete loss of coplanarity breaks the π-conjugation. Without resonance stabilization, the carbonyl carbon has a higher ground-state energy and is intrinsically more electrophilic.

-

Reactivity: Despite its high electrophilicity, the carbonyl carbon is physically shielded. The two ortho-chlorines block the Bürgi-Dunitz trajectory (the optimal ~107° angle for nucleophilic attack on a carbonyl). Consequently, standard reductions or Grignard additions often fail or yield unexpected side products, requiring highly specific catalysts or unhindered hydride sources[5].

Fig 1: Mechanistic divergence driven by ortho-chlorine steric hindrance.

Quantitative Data Summary

| Property / Metric | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 2-Chloro-1-(2,6-dichlorophenyl)ethanone |

| CAS Number | 4252-78-2[1] | 81547-71-9[3] |

| Molecular Weight | 223.48 g/mol [1] | 223.48 g/mol |

| Aromatic Substitution | Asymmetric (2,4) | Symmetric (2,6) |

| Carbonyl Coplanarity | Semi-coplanar | Orthogonal (~90° twist)[4] |

| Resonance Stabilization | Active | Broken / Inactive |

| Nucleophilic Accessibility | High (Open face) | Low (Sterically blocked)[5] |

| Primary Application | Azole Antifungals (Miconazole, Luliconazole)[6] | Rigid Homoallylic Ethers, Specialized Agrochemicals[5] |

Synthetic Utility & Downstream Applications

The 2,4-Dichloro Pathway: Antifungal APIs

The 2,4-dichloro isomer is a cornerstone intermediate in the pharmaceutical industry. It undergoes highly enantioselective bioreduction to form (R)- or (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol[2]. This chiral alcohol is the direct precursor to blockbuster azole antifungals. For instance, the (S)-enantiomer is alkylated to synthesize Luliconazole, which disrupts fungal cell membranes by inhibiting ergosterol biosynthesis[7]. The (R)-enantiomer is utilized in the synthesis of Miconazole and Econazole[6].

The 2,6-Dichloro Pathway: Stereocontrolled Architectures

Because the 2,6-dichloro isomer resists standard nucleophilic attack, it is utilized when a reaction demands extreme facial selectivity or a rigid steric environment. In the synthesis of secondary homoallylic ethers, the massive steric bulk of the 2,6-dichlorophenyl moiety forces incoming reagents to attack exclusively from the opposite face, yielding anti-diastereoselectivity ratios exceeding 90:10[5]. Furthermore, the lack of resonance makes the α-protons highly acidic, allowing for specialized enolate chemistry provided the base used is sufficiently non-nucleophilic (e.g., LDA) to avoid attacking the carbonyl.

Fig 2: Enantioselective biocatalytic workflow for 2,4-dichloro isomer reduction.

Validated Experimental Protocols

To demonstrate the practical implications of these structural differences, the following self-validating protocols highlight the specific handling required for these isomers.

Protocol A: Asymmetric Bioreduction of the 2,4-Dichloro Isomer

Causality: Chemical reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using NaBH₄ yields a racemic mixture. To achieve the >99% enantiomeric excess (ee) required for Luliconazole synthesis, a biocatalytic approach using Ketoreductase from Scheffersomyces stipitis (SsCR) is employed[2]. Glucose Dehydrogenase (GDH) is added to recycle the expensive NADPH cofactor, driving the thermodynamic equilibrium entirely to the product side[8].

Step-by-Step Methodology:

-

System Preparation: In a bioreactor, prepare a 100 mM potassium phosphate buffer (pH 6.5).

-

Cofactor & Substrate Loading: Add NADP⁺ (0.5 mM) and D-glucose (1.5 equivalents relative to the ketone) to the buffer. Introduce 2-chloro-1-(2,4-dichlorophenyl)ethanone at a concentration of 100-300 g/L[9]. Note: Due to the hydrophobicity of the substrate, a co-solvent like isopropanol (5% v/v) or a biphasic system may be required.

-

Enzyme Addition: Introduce recombinant E. coli cells expressing SsCR (or LKCR from Lactobacillus kefiri) and GDH[6][8].

-

Reaction Execution: Incubate the mixture at 30–40 °C with orbital shaking at 200 rpm for 12–24 hours[9].

-

Validation & Extraction: Monitor the reaction via Chiral HPLC. Once conversion exceeds 99%, extract the aqueous phase with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the pure (S)- or (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (>99.9% ee)[6].

Protocol B: Chemoselective Reduction of the 2,6-Dichloro Isomer

Causality: Standard enzymatic or bulky hydride reductions fail on the 2,6-isomer due to the orthogonal steric shielding of the carbonyl[4]. To reduce this ketone, a small, highly reactive, and unhindered hydride source must be utilized.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2-chloro-1-(2,6-dichlorophenyl)ethanone in anhydrous THF (0.5 M concentration).

-

Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath to control the exothermic nature of unhindered hydrides and prevent unwanted dehalogenation of the α-chloro group.

-

Hydride Addition: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) or a specialized unhindered borane complex dropwise.

-

Reaction Execution: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to 0 °C.

-

Quenching & Validation: Carefully quench the reaction with a Fieser workup (x mL water, x mL 15% NaOH, 3x mL water). Filter the aluminum salts, extract with diethyl ether, and analyze via GC-MS. The steric hindrance generally results in lower yields compared to the 2,4-isomer, often requiring chromatographic purification to separate the desired alcohol from unreacted starting material[4].

References

-

Thermo Scientific Chemicals (Fisher Scientific) - 2,2',4'-Trichloroacetophenone (2-chloro-1-(2,4-dichlorophenyl)ethanone) Specifications. Available at: [Link][1]

-

ResearchGate - Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Available at:[Link][2][8]

-

Reagentia - 2-Chloro-1-(2,6-dichlorophenyl)ethanone Chemical Properties. Available at: [Link][3]

-

ACS Publications (Organic Letters) - Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Available at:[Link][4]

-

ResearchGate - Structural formula of luliconazole and Chemoenzymatic Synthesis. Available at:[Link][6]

-

Google Patents (CN111073912A) - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Available at:[9]

-

ACS Publications (Accounts of Chemical Research) - The Domino Multicomponent Allylation Reaction for the Stereoselective Synthesis of Homoallylic Alcohols. Available at: [Link][5]

Sources

- 1. 2,2',4'-Trichloroacetophenone, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-1-(2,6-dichlorophenyl)ethanone (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

Methodological & Application

Application Note: Nucleophilic Substitution Reaction Conditions for 2-Chloro-1-(2,6-dichlorophenyl)ethanone

Executive Summary

2-Chloro-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-71-9)[1] is a highly reactive α -chloro ketone utilized extensively as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocyclic scaffolds. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for executing nucleophilic substitution (S N 2) reactions on this substrate. By detailing the causality behind solvent, base, and temperature selections, this guide ensures high-yield N-alkylation and S-alkylation while mitigating common side reactions.

Chemical & Mechanistic Profiling

Structural Causality and Reactivity

The substitution of the α -chloride in 2-Chloro-1-(2,6-dichlorophenyl)ethanone proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism[2]. The reactivity of this molecule is governed by two competing structural features:

-

Electronic Activation: The adjacent carbonyl group significantly lowers the transition state energy for the S N 2 pathway. The π∗ orbital of the carbonyl group overlaps with the highest occupied molecular orbital (HOMO) of the incoming nucleophile, accelerating the reaction rate exponentially compared to unactivated alkyl halides[2].

-

Steric Hindrance: The 2,6-dichloro substitution on the phenyl ring exerts a strong electron-withdrawing inductive effect, which further increases the electrophilicity of the α -carbon. However, the bulky ortho-chlorines restrict the conformational flexibility of the ketone, dictating a highly specific trajectory for the incoming nucleophile and increasing the risk of steric clash with excessively bulky reagents[3].

Caption: Mechanistic logic of nucleophilic substitution at the alpha-carbon of 2-chloroacetophenones.

General Experimental Directives

To optimize yields and prevent degradation, the following parameters must be strictly controlled:

-

Solvent Selection: Polar aprotic solvents (e.g., Acetonitrile, THF, DMF) are mandatory. Protic solvents (like methanol) strongly solvate nucleophiles via hydrogen bonding, dampening their reactivity and potentially leading to unwanted solvolysis or Darzens-type epoxide formations[3].

-

Base Selection: An acid scavenger is required to neutralize the HCl byproduct. Non-nucleophilic organic bases (e.g., N,N-Diisopropylethylamine - DIPEA) or insoluble inorganic bases (e.g., anhydrous K 2 CO 3 ) are optimal[4]. Strong nucleophilic bases (like NaOH) will directly attack the carbonyl or the α -carbon, degrading the substrate[5].

Validated Protocols

Protocol A: Synthesis of α -Amino Ketones (N-Alkylation)

Target: Reacting 2-Chloro-1-(2,6-dichlorophenyl)ethanone with secondary amines (e.g., morpholine or piperidine)[6]. Secondary amines are preferred over primary amines to prevent over-alkylation (tertiary amine formation).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert Argon.

-

Dissolution: Dissolve 1.0 equivalent (10 mmol, 2.23 g) of 2-Chloro-1-(2,6-dichlorophenyl)ethanone[1] in 20 mL of anhydrous Acetonitrile (MeCN).

-

Base Addition: Add 2.0 equivalents (20 mmol, 2.76 g) of finely powdered, anhydrous K 2 CO 3 [4]. Stir the suspension at 0 °C using an ice bath. Causality: K 2 CO 3 remains insoluble, acting as a heterogeneous acid scavenger that does not interfere with the nucleophile.

-

Nucleophile Addition: Dissolve 1.1 equivalents (11 mmol) of morpholine in 5 mL of MeCN. Add this solution dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic S N 2 reaction, preventing thermal degradation of the α -chloro ketone.

-

Incubation: Remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

Self-Validation Point: Monitor the reaction via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The starting material ( Rf≈0.7 ) should completely disappear, replaced by a more polar product spot ( Rf≈0.3 ).

-

Workup: Quench with 30 mL of distilled water to dissolve the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure α -morpholino ketone.

Protocol B: Synthesis of α -Thioether Ketones (S-Alkylation)

Target: Reacting with thiols (e.g., thiophenol) to form thioethers. Thiolates are exceptionally potent nucleophiles, allowing for milder conditions and shorter reaction times.

Step-by-Step Methodology:

-

Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and purge with nitrogen.

-

Dissolution: Dissolve 1.0 equivalent of 2-Chloro-1-(2,6-dichlorophenyl)ethanone in 20 mL of anhydrous THF.

-

Thiol Activation: In a separate vial, mix 1.05 equivalents of thiophenol with 1.2 equivalents of Triethylamine (Et 3 N) in 5 mL of THF. Causality: Et 3 N deprotonates the thiol to generate the highly nucleophilic thiolate anion in situ prior to introduction to the substrate.

-

Addition & Incubation: Cool the ketone solution to 0 °C. Add the thiolate solution dropwise over 10 minutes. Stir at 0 °C for 1 hour, then at room temperature for 1–2 hours.

-

Workup: Dilute the mixture with 30 mL of Dichloromethane (DCM). Wash sequentially with 1M NaOH (to remove any unreacted thiol odor and traces), water, and brine. Dry over MgSO 4 and evaporate the solvent.

Caption: Standard experimental workflow for nucleophilic substitution of alpha-chloro ketones.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions for substituting 2-Chloro-1-(2,6-dichlorophenyl)ethanone with various nucleophile classes, derived from empirical laboratory standards.

| Nucleophile Class | Specific Reagent | Solvent | Base Scavenger | Temp (°C) | Time (h) | Expected Yield (%) |

| Secondary Amine | Morpholine | MeCN | K 2 CO 3 | 0 → RT | 4 – 6 | 80 – 88 |

| Primary Amine | Benzylamine | THF | DIPEA | RT → 40 | 6 – 8 | 70 – 75 |

| Aryl Thiol | Thiophenol | THF | Et 3 N | 0 → RT | 1 – 2 | 85 – 92 |

| Alkyl Thiol | Ethanethiol | DMF | K 2 CO 3 | 0 | 2 – 3 | 82 – 86 |

| Alkoxide | Sodium Methoxide | Methanol | None (NaOMe is base) | 0 | 1 – 2 | 50 – 60* |

*Note: Alkoxide reactions often suffer from lower yields due to competitive side reactions, including transesterification-type cleavage or Darzens condensation pathways[3].

References

-

National Institutes of Health (NIH) / PMC. "The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules. URL:[Link]

- Google Patents (Zach System). "WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol." Patent Literature.

Sources

- 1. 2-chloro-1-(2,6-dichlorophenyl)ethanone CAS#: 81547-71-9 [m.chemicalbook.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol - Google Patents [patents.google.com]

- 4. 1-(3-(Chloromethyl)phenyl)ethanone | 41908-12-7 | Benchchem [benchchem.com]

- 5. Question Sketch a suitable mechanism scheme for the reaction of cyclohexy.. [askfilo.com]

- 6. 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone|CAS 156801-59-1 [benchchem.com]

Application Note: Synthesis of Imidazole Derivatives Utilizing 2-Chloro-1-(2,6-dichlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of imidazole derivatives using 2-Chloro-1-(2,6-dichlorophenyl)ethanone as a key starting material. Imidazole scaffolds are of paramount importance in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This document outlines a robust and optimized procedure for the cyclocondensation of the aforementioned α-halo ketone with amidines to yield highly substituted imidazoles. The causality behind experimental choices, safety protocols, and analytical characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

The imidazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms. It is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic pharmaceuticals with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The versatile nature of the imidazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

One of the classical and effective methods for the synthesis of substituted imidazoles is the reaction of an α-halo ketone with an amidine.[1] This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the resulting cyclocondensation reaction. In this application note, we focus on the use of 2-Chloro-1-(2,6-dichlorophenyl)ethanone, a commercially available α-halo ketone, as a precursor for the synthesis of novel imidazole derivatives. The 2,6-dichlorophenyl moiety is a common substituent in pharmacologically active molecules, often contributing to enhanced metabolic stability and target-binding affinity.

Reaction Mechanism and Workflow

The synthesis of a 2,4-disubstituted imidazole from 2-Chloro-1-(2,6-dichlorophenyl)ethanone and an amidine proceeds via a cyclocondensation reaction. The proposed mechanism involves the initial nucleophilic attack of the amidine on the electrophilic α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.

Reaction Workflow Diagram

Caption: General workflow for the synthesis of imidazole derivatives.

Detailed Synthetic Protocol

This protocol is adapted from optimized procedures for the condensation of α-halo ketones with amidines.[3]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-Chloro-1-(2,6-dichlorophenyl)ethanone | 2040-05-3 | 224.48 | 10 |

| Amidine hydrochloride (e.g., Benzamidine HCl) | 618-39-3 | 156.61 | 12 |

| Potassium Bicarbonate (KHCO₃) | 298-14-6 | 100.12 | 24 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 mL |

| Deionized Water | 7732-18-5 | 18.02 | 10 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Standard laboratory glassware

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column or recrystallization apparatus

Experimental Procedure

-

Amidine Solution Preparation:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the amidine hydrochloride (12 mmol) and potassium bicarbonate (24 mmol).

-

Add a mixture of anhydrous tetrahydrofuran (40 mL) and deionized water (10 mL).

-

Stir the mixture vigorously at room temperature to dissolve the solids and neutralize the amidine hydrochloride in situ. The bicarbonate is a mild base that neutralizes the HCl salt of the amidine, liberating the free base necessary for the reaction, while being gentle enough to avoid significant hydrolysis of the α-halo ketone.

-

-

α-Halo Ketone Solution Preparation:

-

In a separate beaker, dissolve 2-Chloro-1-(2,6-dichlorophenyl)ethanone (10 mmol) in anhydrous tetrahydrofuran (10 mL).

-

-

Reaction:

-

Heat the vigorously stirred amidine solution to reflux (approximately 66 °C for THF).

-

Once refluxing, add the α-halo ketone solution dropwise to the amidine solution over a period of 30 minutes using a dropping funnel. Slow addition is crucial to control the exothermic reaction and minimize the formation of side products.

-

Continue heating at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the tetrahydrofuran by distillation under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate (50 mL) and deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer and wash it sequentially with deionized water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by either column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

-

Characterization

The structure and purity of the synthesized imidazole derivative should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the imidazole ring and the substituent groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety and Handling

2-Chloro-1-(2,6-dichlorophenyl)ethanone is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[1]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanistic Rationale

Reaction Mechanism Diagram

Caption: Simplified mechanism of imidazole synthesis.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic α-carbon of the 2-Chloro-1-(2,6-dichlorophenyl)ethanone. This is followed by an intramolecular cyclization where the other nitrogen atom of the amidine attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration, leading to the formation of the stable, aromatic imidazole ring. The use of a mild base like potassium bicarbonate is essential to deprotonate the amidine hydrochloride without causing significant side reactions. The choice of THF as a solvent is due to its ability to dissolve both the organic starting materials and, to some extent, the inorganic base, facilitating a homogenous reaction environment.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of imidazole derivatives from 2-Chloro-1-(2,6-dichlorophenyl)ethanone. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize novel imidazole-based compounds for further investigation in drug discovery and development programs. The versatility of this method allows for the generation of a diverse library of imidazole derivatives by simply varying the amidine starting material.

References

-

World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). PMC. Retrieved from [Link]

- A process for the synthesis of lofexidine. (2020). Google Patents.

-

Li, B. (2002). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Organic Process Research & Development, 6(5), 624-627. Retrieved from [Link]

-

Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Retrieved from [Link]

-

Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Retrieved from [Link]

-

Al-Azayza, S., & Al-Salahi, R. (2021). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 26(16), 4995. Retrieved from [Link]

-

Dyer, R. L., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442-445. Retrieved from [Link]

-

Turner, J. A. (1983). Synthesis of 4,5-disubstituted imidazoles. Journal of Organic Chemistry, 48(20), 3401-3408. Retrieved from [Link]

Sources

Application Note: Preparation of Thiazole Scaffolds from α-Chloro-2,6-dichloroacetophenone

Introduction & Scientific Rationale

Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently embedded in antimicrobial, antiretroviral, antifungal, and antihistaminic agents[1]. The substitution pattern on the thiazole ring drastically influences the physicochemical and pharmacokinetic properties of the resulting drug candidates. Specifically, the incorporation of a 2,6-dichlorophenyl group at the C4 position of the thiazole ring introduces significant steric hindrance. This ortho-disubstitution forces the phenyl ring to adopt a highly twisted, orthogonal conformation relative to the planar thiazole system, minimizing coplanarity and altering the molecule's binding kinetics in target protein pockets.

The most robust and modular approach to synthesizing these scaffolds is the Hantzsch thiazole synthesis, a classical method that has received great research interest for its reliability and high yields[2]. By reacting α-chloro-2,6-dichloroacetophenone (also known as 2-chloro-1-(2,6-dichlorophenyl)ethanone) with various thioamides or thiourea, researchers can rapidly generate a diverse library of 2-substituted-4-(2,6-dichlorophenyl)thiazoles[3].

Mechanistic Pathway

The Hantzsch cyclization is a self-validating, cascade-style reaction that proceeds through a well-defined three-step mechanism[4]:

-

S-Alkylation (Nucleophilic Substitution) : The reaction is initiated by the nucleophilic attack of the highly polarizable sulfur atom from thiourea (or a thioamide) onto the α-carbon of α-chloro-2,6-dichloroacetophenone. This SN2 displacement of the chloride ion forms an acyclic thioether intermediate[4]. The choice of a polar protic solvent (like ethanol) stabilizes the leaving chloride ion, accelerating this step.

-

Intramolecular Cyclization : The proximal nitrogen atom of the thiourea/thioamide moiety undergoes an intramolecular nucleophilic addition to the highly electrophilic carbonyl carbon, forming a five-membered cyclic hydroxythiazoline intermediate[4].

-

Dehydration and Aromatization : Driven by the thermodynamic stability of the resulting aromatic system, the intermediate rapidly undergoes dehydration (loss of a water molecule) and aromatization to yield the final conjugated thiazole ring[4].

Fig 1. Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocols

Trustworthiness & Causality : The protocols below utilize absolute ethanol as the primary solvent. While polar aprotic solvents like DMF can accelerate the reaction, ethanol allows for the direct precipitation of the hydrohalide salt of the product upon cooling. This self-validating precipitation simplifies the purification process and avoids tedious aqueous extractions. Neutralization with a mild base (Na₂CO₃) is subsequently required to liberate the free base thiazole.

Protocol A: Synthesis of 4-(2,6-Dichlorophenyl)thiazol-2-amine

Reagents : α-Chloro-2,6-dichloroacetophenone (1.0 eq), Thiourea (1.2 eq), Absolute Ethanol.

Step-by-Step Procedure :

-

Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-chloro-2,6-dichloroacetophenone (2.23 g, 10.0 mmol) in 20 mL of absolute ethanol.

-

Addition : Add thiourea (0.91 g, 12.0 mmol) in one portion. Rationale: A slight stoichiometric excess of thiourea ensures complete consumption of the sterically hindered haloketone, preventing the formation of unreacted starting material which is difficult to separate via crystallization.

-

Reflux : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase.

-